molecular formula C22H25N5O2S2 B15032445 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 380582-47-8

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15032445
CAS No.: 380582-47-8
M. Wt: 455.6 g/mol
InChI Key: LWMVPORSDVYBRS-VKAVYKQESA-N
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Description

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including thiazolidinone, piperazine, and pyridopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate aldehyde with thiosemicarbazide under acidic conditions.

    Allylation: The allyl group is introduced through an allylation reaction using an allyl halide and a base.

    Piperazine Introduction: The piperazine moiety is incorporated via nucleophilic substitution reactions.

    Pyridopyrimidinone Formation: The pyridopyrimidinone core is constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms with altered carbonyl groups.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies have shown that the compound exhibits biological activity, including antimicrobial and anticancer properties.

Medicine

    Pharmaceutical Research: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
  • **3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-ethyl-4H-pyrido[1,2-A]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

380582-47-8

Molecular Formula

C22H25N5O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N5O2S2/c1-4-8-27-21(29)17(31-22(27)30)14-16-19(25-12-10-24(5-2)11-13-25)23-18-15(3)7-6-9-26(18)20(16)28/h4,6-7,9,14H,1,5,8,10-13H2,2-3H3/b17-14-

InChI Key

LWMVPORSDVYBRS-VKAVYKQESA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC=C

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

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